Ethyl 2-[(anilinocarbothioyl)amino]acetate is a compound that has garnered attention in various fields of research due to its potential applications. While the specific compound is not directly studied in the provided papers, related compounds such as ethyl acetate (EA) and ethyl 2-(disubstituted amino)acetates have been investigated for their biological activities and synthetic utility. Ethyl acetate is commonly found in fruits, wine, and cosmetics and is frequently used as a solvent. Its effects on immune function, particularly on macrophage activity, have been a subject of interest1. On the other hand, ethyl 2-(disubstituted amino)acetates have been utilized in synthetic chemistry to produce indolylglycine derivatives, which are valuable in medicinal chemistry2.
The synthesis of indolylglycine derivatives through the oxidative coupling of ethyl 2-(disubstituted amino)acetates with indoles represents a significant advancement in the field of medicinal chemistry. These derivatives are synthesized using meta-chloroperoxybenzoic acid (mCPBA) under ambient conditions, yielding products that are potentially useful in drug development due to the biological relevance of the indolylglycine scaffold2.
Compounds structurally related to ethyl 2-[(anilinocarbothioyl)amino]acetate, such as ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate derivatives, have been explored for their diuretic and saluretic activities. These studies have focused on the effects of nitrogen and aromatic nuclear substitution on the potency of the diuretic effect. One particular derivative was identified as a potent high-ceiling diuretic, which could have implications for the treatment of conditions that require the removal of excess body fluids, such as congestive heart failure or renal disorders3.
The synthesis of Ethyl 2-[(anilinocarbothioyl)amino]acetate typically involves a multi-step process that includes the following key reactions:
Key parameters that influence the synthesis include temperature, reaction time, and the choice of solvents. A typical reaction may require temperatures ranging from 50°C to 80°C and may take several hours to ensure complete reaction.
The molecular structure of Ethyl 2-[(anilinocarbothioyl)amino]acetate features:
CC(=O)N(C1=CC=CC=N1)C(=S)N
, indicating its structural features in a linear format.The spatial arrangement of atoms suggests potential for hydrogen bonding and interactions with biological molecules, which may be relevant for its applications in research .
Ethyl 2-[(anilinocarbothioyl)amino]acetate can participate in various chemical reactions:
Each of these reactions can be optimized by adjusting conditions such as pH, temperature, and concentration of reactants.
The mechanism of action for Ethyl 2-[(anilinocarbothioyl)amino]acetate primarily involves its interaction with biological systems at the molecular level:
Research into its specific mechanisms is ongoing, but preliminary studies suggest it may influence pathways involved in cellular signaling or metabolic processes .
The physical and chemical properties of Ethyl 2-[(anilinocarbothioyl)amino]acetate include:
These properties are essential for determining appropriate handling procedures and applications in laboratory settings .
Ethyl 2-[(anilinocarbothioyl)amino]acetate has various scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: